4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride
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Overview
Description
4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an aminomethyl group attached to the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride typically involves the reaction of isoquinoline derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the isoquinoline ring. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity. The final product is typically isolated by crystallization or precipitation, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological disorders and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate enzymes involved in key metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzonitrile hydrochloride
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)benzamide
Uniqueness
4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties compared to other aminomethyl-substituted compounds
Properties
CAS No. |
2768327-65-5 |
---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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